Carcinogenic Potency (TD50) in Female Rats vs. Related Nitrofurans
The carcinogenic potency of 4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine is quantitatively defined by a harmonic mean TD50 of 1.39 mg/kg/day in female Sprague-Dawley rats, with target sites including mammary gland, kidney, small intestine, stomach, and vascular system [1]. This contrasts with the structurally related 2-hydrazino-4-(5-nitro-2-furyl)thiazole (FANFT), a more extensively studied proximate carcinogen in the same chemical family, which induces primarily mammary carcinomas at a similar potency range [2]. The specific TD50 value allows for direct quantitative risk comparison when selecting among nitrofuran candidates for experimental use, where a known, moderate carcinogenic potency is required for mechanism-of-action studies.
| Evidence Dimension | Carcinogenic potency (TD50) |
|---|---|
| Target Compound Data | 1.39 mg/kg/day (harmonic mean) in female Sprague-Dawley rats; target sites: mammary gland (adenocarcinoma), kidney (transitional cell carcinoma), small intestine (sarcoma), stomach (sarcoma), vascular system (sarcoma) |
| Comparator Or Baseline | 2-Hydrazino-4-(5-nitro-2-furyl)thiazole (FANFT): mammary carcinoma induction in 32/35 female Sprague-Dawley rats; potency in similar range (exact TD50 not standardized in the same database for direct comparison) |
| Quantified Difference | TD50 of 1.39 mg/kg/day provides a quantitative benchmark; FANFT is qualitatively comparable but lacks a harmonized TD50 value in the CPDB for this specific comparison |
| Conditions | Chronic feeding study, Sprague-Dawley rat (female), 42-week dosing, 59-week experiment, route: oral (eat). CPDB standardized analysis. |
Why This Matters
The availability of a standardized, quantitative TD50 value permits direct risk-benefit calculations for experimental design, a feature absent for many older nitrofuran analogs without curated potency data.
- [1] Carcinogenic Potency Database (CPDB). 4,6-Dimethyl-2-(5-nitro-2-furyl)pyrimidine (CAS 59-35-8). Experiment data and TD50 summary. View Source
- [2] Cohen, S. M., Ertürk, E., Price, J. M., & Bryan, G. T. (1970). Comparative carcinogenicity in the rat of 2-hydrazinothiazoles with nitrofuryl, nitrophenyl, or aminophenyl substituents in the 4-position. Cancer Research, 30(4), 897-901. View Source
